molecular formula C12H25N5O3 B13397209 RL

RL

Cat. No.: B13397209
M. Wt: 287.36 g/mol
InChI Key: WYBVBIHNJWOLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginyl-Leucine is a dipeptide composed of the amino acids arginine and leucine. It is formed by the linkage of the carboxyl group of arginine to the amino group of leucine through a peptide bond. This compound is of significant interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arginyl-Leucine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the Resin: The resin is activated to allow the attachment of the first amino acid.

    Coupling Reaction: The carboxyl group of arginine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of leucine.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of Arginyl-Leucine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into microorganisms, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Arginyl-Leucine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, breaking the dipeptide into its constituent amino acids.

    Oxidation: The guanidino group of arginine can be oxidized to form various derivatives.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as trypsin or pepsin can catalyze the hydrolysis of Arginyl-Leucine under physiological conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the guanidino group of arginine.

    Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions involving the amino groups.

Major Products Formed

    Hydrolysis: Arginine and leucine.

    Oxidation: Various oxidized derivatives of arginine.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

Chemistry

In chemistry, Arginyl-Leucine is used as a model compound to study peptide bond formation and hydrolysis. It is also employed in the synthesis of more complex peptides and proteins.

Biology

In biological research, Arginyl-Leucine is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various proteolytic enzymes, helping to elucidate their mechanisms of action.

Medicine

In medicine, Arginyl-Leucine has potential therapeutic applications. It is investigated for its role in promoting wound healing and tissue regeneration. Additionally, it may have applications in drug delivery systems, where it can be used to enhance the stability and bioavailability of therapeutic peptides.

Industry

In the food industry, Arginyl-Leucine is explored for its potential as a flavor enhancer and nutritional supplement. It may also be used in the development of functional foods and dietary supplements.

Mechanism of Action

The biological effects of Arginyl-Leucine are mediated through its interaction with specific molecular targets. For example, it can bind to and activate certain receptors or enzymes, leading to downstream signaling events. The guanidino group of arginine is known to interact with various proteins and enzymes, modulating their activity. Additionally, the hydrophobic side chain of leucine can influence the peptide’s interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Arginyl-Glycine: Another dipeptide with similar properties but different biological activities.

    Leucyl-Arginine: A dipeptide with the same amino acids but in reverse order, leading to different chemical and biological properties.

    Arginyl-Serine: A dipeptide with arginine and serine, used in similar research applications.

Uniqueness

Arginyl-Leucine is unique due to the specific combination of arginine and leucine, which imparts distinct chemical and biological properties. The presence of both a basic (arginine) and a hydrophobic (leucine) amino acid allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBVBIHNJWOLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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